molecular formula C20H20N2OS B5696583 2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B5696583
M. Wt: 336.5 g/mol
InChI Key: SXLZPRGCPQVZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a chemical compound that has shown promise in scientific research applications. It is a cyclic compound that contains a thiophene ring and an amide group.

Mechanism of Action

The mechanism of action of 2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in lab experiments is its potential to target multiple pathways involved in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. One direction is to further investigate its potential in treating neurodegenerative diseases. Another direction is to study its effects on the gut microbiome, as recent research has suggested that gut health plays a role in various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a promising compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a multi-step process that involves the use of various reagents and solvents. The detailed synthesis method can be found in the scientific literature.

Scientific Research Applications

2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been extensively studied for its potential in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-amino-N-naphthalen-1-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c21-19-18(15-10-2-1-3-12-17(15)24-19)20(23)22-16-11-6-8-13-7-4-5-9-14(13)16/h4-9,11H,1-3,10,12,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLZPRGCPQVZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-naphthalen-1-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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